6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a methoxyphenyl group at the 2nd position, and a phenyl group at the 4th position of the quinoline ring. These structural modifications can significantly influence the compound’s chemical properties and biological activities.
Mechanism of Action
Target of Action
It’s structurally similar to other quinoline derivatives, which are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
One study discusses the adsorption and inhibitory effect of a structurally similar pyridine derivative on mild steel corrosion in a molar hydrochloric acid medium . This suggests that 6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline may interact with its targets through a similar adsorption process.
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The molecular weight of the compound is 37664 , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Based on its structural similarity to other quinoline derivatives, it may exert its effects through the modulation of enzyme activity or receptor signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, boronic acids and their esters, which are structurally similar to this compound, are known to be only marginally stable in water . This suggests that the compound’s action may be influenced by the pH and ionic strength of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of reagents, catalysts, and solvents would be carefully controlled to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group at the 4th position.
6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline: Similar structure but with a chlorine atom instead of bromine.
6-Bromo-2-(4-methylphenyl)-4-phenylquinoline: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline is unique due to the specific combination of substituents on the quinoline ring. The presence of the bromine atom, methoxyphenyl group, and phenyl group can significantly influence its chemical properties and biological activities, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO/c1-25-18-10-7-16(8-11-18)22-14-19(15-5-3-2-4-6-15)20-13-17(23)9-12-21(20)24-22/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMBZKSNBPEJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.